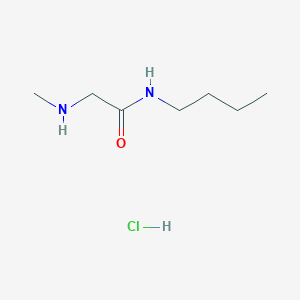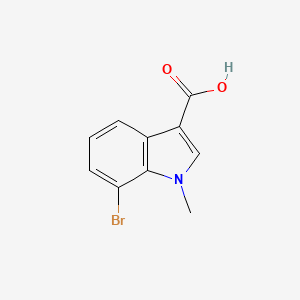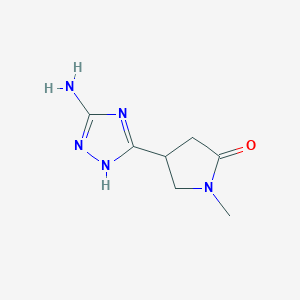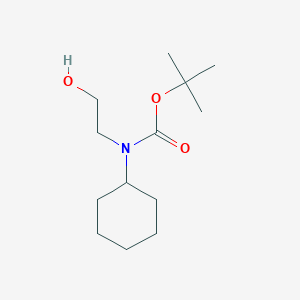
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
説明
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is a chemical compound with the CAS Number: 1183522-97-5 . It has a molecular weight of 208.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(4-fluoro-1H-benzimidazol-2-yl)propanoic acid . The InChI code for the compound is 1S/C10H9FN2O2/c11-6-2-1-3-7-10 (6)13-8 (12-7)4-5-9 (14)15/h1-3H,4-5H2, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI key is VIHACMCJARYILD-UHFFFAOYSA-N .科学的研究の応用
Radiopharmaceutical Development
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid derivatives play a significant role in the development of radiopharmaceuticals. They are used in the synthesis of tracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxic tumor tissue. The tracer is hypothetically transported into cells by amino acid transporters, marking a novel approach beyond diffusion-controlled uptake (Malik et al., 2012). Additionally, the synthesis of 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) was automated, validating its use under current Good Manufacturing Practices (cGMP) conditions, indicating its potential for human use (Luo et al., 2019).
Synthetic Chemistry and Drug Development
The compound is instrumental in synthetic chemistry, aiding the development of various pharmacologically relevant compounds. For instance, it's used in the microwave-assisted synthesis of triazole-thione derivatives of flurbiprofen, showcasing a range of biological activities (Zaheer et al., 2021). Also, its derivatives are utilized in the synthesis of compounds with potential antimicrobial and antifungal activities, such as substituted 6-fluorobenzo[d]thiazole amides (Pejchal et al., 2015) and thiazolone derivatives showcasing significant anticancer and antimicrobial activities (Pansare et al., 2019).
Analytical and Quality Control Methods
The compound also finds applications in the analytical domain, especially in quality control processes for active pharmaceutical ingredients (APIs). Analytical methods have been developed and tested for quality control of promising APIs among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting the importance of this compound in ensuring the quality and efficacy of pharmaceutical products (Zubkov et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-(4-fluoro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHACMCJARYILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)










